3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid chemical properties
3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-(Benzyloxy)-3-oxo-2-phenylpropanoic Acid
Authored by a Senior Application Scientist
Introduction
3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid, also known by its synonym mono-benzyl 2-phenylmalonate, is a dicarboxylic acid monoester with significant potential in organic synthesis and medicinal chemistry.[1] Its structure, which combines a phenyl-substituted malonic acid core with a benzyl ester protecting group, offers a unique combination of reactivity and stability, making it a versatile building block for more complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind its reactivity, provide validated experimental insights, and ground all claims in authoritative references.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in a chemical system. 3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid (CAS RN: 25774-02-1) is structurally a derivative of phenylmalonic acid where one of the carboxylic acid groups is esterified with benzyl alcohol.[1] This structural feature is pivotal, as the free carboxylic acid and the ester group have distinct chemical reactivities, while the α-phenyl group significantly influences the acidity of the adjacent C-H bond.
Caption: Molecular structure of 3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid | [1] |
| Synonyms | mono-Benzyl 2-phenylmalonate, Phenyl-malonic acid monobenzyl ester | [1] |
| CAS Number | 25774-02-1 | [1] |
| Molecular Formula | C₁₆H₁₄O₄ | [1] |
| Molecular Weight | 270.28 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | 79.5-88.5 °C (for related isomer 3-[3-(benzyloxy)phenyl]propionic acid) | [2] |
| pKa | ~2-3 (predicted for first dissociation, similar to phenylmalonic acid) | [3] |
Synthesis and Purification
The synthesis of mono-esters of dicarboxylic acids like phenylmalonic acid requires careful control of reaction conditions to prevent the formation of di-esters and to avoid undesired side reactions, most notably decarboxylation.[4] A common and effective strategy involves the reaction of a protected malonic acid derivative with benzyl alcohol.
A plausible and reproducible laboratory-scale synthesis can be adapted from the preparation of malonic acid monobenzyl ester.[5] This involves the reaction of a suitable precursor with benzyl alcohol, followed by a controlled workup to isolate the mono-ester.
Caption: General workflow for the synthesis of 3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid.
Experimental Protocol: Synthesis
Objective: To synthesize 3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid from phenylmalonic acid.
Materials:
-
Phenylmalonic acid (1.0 eq)
-
Benzyl alcohol (1.0-1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
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Dichloromethane (DCM), anhydrous
-
5% Aqueous HCl
-
Saturated Aqueous NaHCO₃
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve phenylmalonic acid (1.0 eq) and benzyl alcohol (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add DMAP (0.1 eq) followed by a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes. Causality Note: The DCC/DMAP system is a highly efficient coupling agent for forming esters under mild conditions, which is crucial to prevent the thermal decarboxylation of the phenylmalonic acid starting material and product.[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Self-Validation: The acidic wash removes unreacted DMAP and residual base, while the basic wash removes unreacted phenylmalonic acid, ensuring the crude product is enriched in the desired mono-ester.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize by NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid is governed by three primary features: the acidic α-hydrogen, the labile carboxylic acid group, and the benzyl ester.
Thermal and Acid-Catalyzed Decarboxylation
Phenylmalonic acid and its monoesters are notoriously prone to decarboxylation, a reaction that involves the loss of carbon dioxide to form phenylacetic acid or its esters.[4] This process is significantly accelerated by heat or acidic conditions.[6]
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Mechanism: The reaction proceeds through a six-membered cyclic transition state, where the carboxylic acid proton is transferred to the ester carbonyl oxygen, facilitating the elimination of CO₂. The presence of the electron-withdrawing phenyl group at the α-position stabilizes the resulting enol intermediate, which then tautomerizes to the more stable phenylacetic acid derivative.
Caption: Proposed mechanism for the decarboxylation of 3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid.
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Practical Implication: This reactivity necessitates that synthetic manipulations and purification steps be conducted at or below room temperature to maximize yield and prevent the formation of impurities.[4]
Reactivity of the α-Hydrogen
The hydrogen atom on the carbon adjacent to both the phenyl ring and the two carbonyl groups (the α-hydrogen) is significantly acidic.[7] Deprotonation with a suitable base (e.g., sodium hydride, lithium diisopropylamide) generates a resonance-stabilized enolate.
-
Significance: This enolate is a potent nucleophile and serves as a key intermediate for forming new carbon-carbon bonds. This is one of the most valuable aspects of this molecule in synthetic chemistry.
-
Key Reactions:
-
Alkylation: The enolate can be alkylated with various electrophiles (e.g., alkyl halides) to introduce substituents at the α-position.
-
Aldol-type Reactions: It can react with aldehydes and ketones to form β-hydroxy acid derivatives.
-
Reactions of the Carboxyl and Ester Groups
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Esterification/Amidation: The free carboxylic acid can be converted to other esters or amides using standard coupling reagents (e.g., DCC, HATU).
-
Hydrolysis: The benzyl ester can be cleaved under basic conditions (saponification) to yield phenylmalonic acid, or more selectively through catalytic hydrogenolysis (H₂/Pd-C), which preserves the carboxylic acid moiety. Hydrogenolysis is a particularly useful deprotection strategy in multi-step synthesis due to its mild and clean reaction conditions.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.20 - 7.50 ppm (m, 10H) | Overlapping multiplets from the phenyl and benzyl groups. |
| α-Hydrogen | δ ~4.5 - 5.0 ppm (s, 1H) | Singlet, deshielded by adjacent phenyl and carbonyl groups. | |
| Benzylic Protons (-CH₂-) | δ ~5.2 ppm (s, 2H) | Singlet, characteristic of benzyl ester protons. | |
| Carboxylic Acid Proton | δ >10.0 ppm (br s, 1H) | Broad singlet, highly deshielded, concentration-dependent. | |
| ¹³C NMR | Carbonyl Carbons (C=O) | δ ~168 - 175 ppm | Two distinct signals for the ester and acid carbonyls. |
| Aromatic Carbons | δ ~125 - 140 ppm | Multiple signals corresponding to the aromatic rings. | |
| Benzylic Carbon (-CH₂-) | δ ~67 ppm | Characteristic shift for the benzylic carbon of the ester. | |
| α-Carbon | δ ~55 - 60 ppm | Signal for the methine carbon attached to the phenyl group. | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) | Very broad band typical of a hydrogen-bonded carboxylic acid. |
| C=O Stretch | ~1740 cm⁻¹ (ester), ~1710 cm⁻¹ (acid) | Two distinct, strong absorption bands for the two carbonyl groups. | |
| C-O Stretch | 1100 - 1300 cm⁻¹ | Strong bands associated with the ester and acid C-O bonds. | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 270 | Corresponding to the molecular weight of the compound. |
| (EI) | Key Fragments | m/z = 226 ([M-CO₂]⁺), 179 ([M-Bn]⁺), 91 ([Bn]⁺) | Fragments corresponding to the loss of CO₂, the benzyl radical, and the tropylium cation. |
Applications in Research and Drug Development
The phenylpropanoic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of 3-(benzyloxy)-3-oxo-2-phenylpropanoic acid serve as valuable intermediates for synthesizing these targets.
-
Neuropathic Pain and Inflammation: A recent study identified (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of antagonists for GPR34, a G-protein coupled receptor implicated in disease progression. The lead compound showed excellent efficacy in a mouse model of neuropathic pain.[10][11] This highlights the potential of this chemical scaffold in developing novel therapeutics.
-
Antidiabetic Agents: Bornyl derivatives of a related compound, p-(benzyloxy)phenylpropionic acid, have demonstrated hypoglycemic and lipid-normalizing properties, suggesting their potential for treating type 2 diabetes mellitus.[12]
-
Anticancer Drug Synthesis: The structurally similar (2R,3S)-2-benzyloxy-3-tert-butoxy-carbonylamino-3-phenylpropionic acid is a crucial side chain used in the semi-synthesis of important taxane-based antitumor drugs like docetaxel and paclitaxel.[13] This underscores the utility of benzyloxy-protected phenylpropanoic acids as key building blocks for complex pharmaceuticals.
-
Synthetic Intermediate: The molecule's dual functionality allows it to be used as a versatile starting material. The carboxylic acid can be used for amide coupling, while the α-position can be functionalized, and the benzyl ester can be selectively removed to unmask a second carboxylic acid for further transformations.[14]
Safety and Handling
No specific GHS hazard data is available for 3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid. However, based on related compounds such as 3-(Benzyloxy)propanoic acid, it should be handled with care.[15] It is predicted to be a skin and eye irritant.[15] Standard laboratory safety protocols should be followed:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid is a compound of significant interest due to its versatile chemical reactivity and its role as a precursor to high-value molecules in the pharmaceutical industry. Its key chemical properties—facile decarboxylation, the acidity of its α-hydrogen, and the differential reactivity of its acid and ester groups—present both challenges and synthetic opportunities. A thorough understanding of these properties, grounded in mechanistic principles, is essential for its effective use in research and development. This guide provides the foundational knowledge and practical insights necessary for scientists to harness the full potential of this valuable chemical building block.
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Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists . PubMed, National Institutes of Health. [Link]
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Keto acid . Wikipedia. [Link]
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Bornyl Derivatives of p-(Benzyloxy)Phenylpropionic Acid: In Vivo Evaluation of Antidiabetic Activity . MDPI. [Link]
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Synthesis of malonic acid monobenzyl ester . PrepChem.com. [Link]
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Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids . ScienceDirect. [Link]
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From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks . Wiley Online Library. [Link]
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Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists . ResearchGate. [Link]
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Experimental Determination of Structure of propanoic acid . YouTube. [Link]
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Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study . PMC, National Institutes of Health. [Link]
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Synthesis of α-keto carboxylic acids, esters and amides . Organic Chemistry Portal. [Link]
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